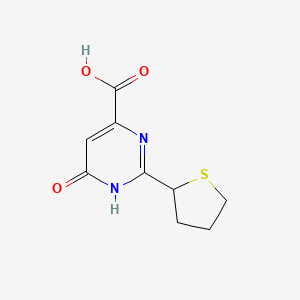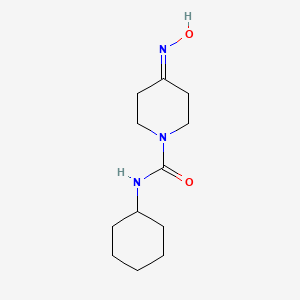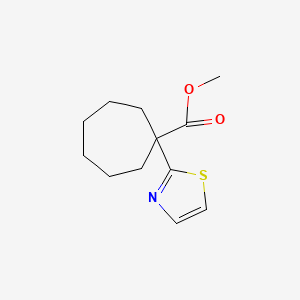
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a bromine atom attached to the pyridine ring and an ethanol group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of an ethanol group. One common method is:
Bromination: Starting with 4-pyridinol, bromine is introduced using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: The resulting brominated pyridine is then reduced using a reducing agent like sodium borohydride (NaBH4) to obtain the desired ethanol derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and ethanol group can play crucial roles in its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(3-Chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(3-Fluoropyridin-4-yl)ethan-1-ol: Contains a fluorine atom instead of bromine.
(1S)-1-(3-Iodopyridin-4-yl)ethan-1-ol: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol can influence its reactivity and interactions compared to its halogen-substituted counterparts
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
Clave InChI |
UBVWTMPHSNWFEA-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=NC=C1)Br)O |
SMILES canónico |
CC(C1=C(C=NC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



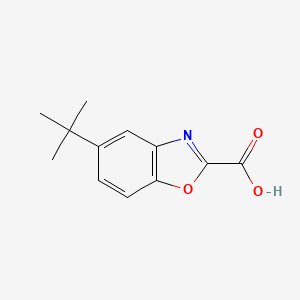
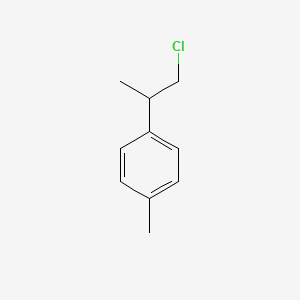

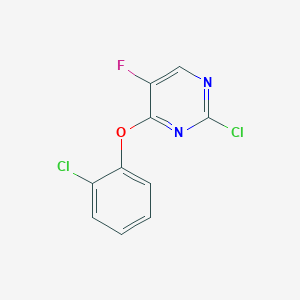
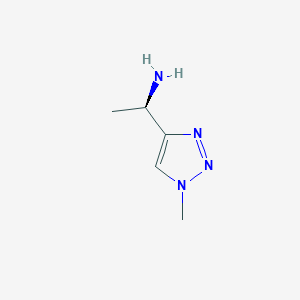
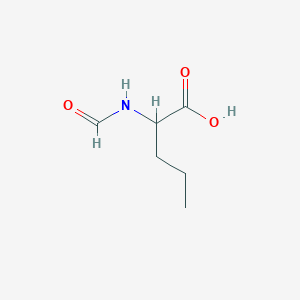
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
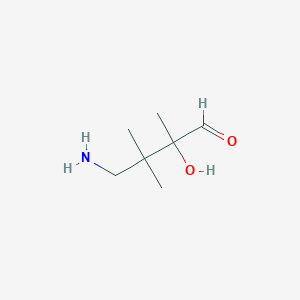

![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
